molecular formula C11H13N3 B12998559 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline

4-(1H-Imidazol-1-yl)-N,N-dimethylaniline

Cat. No.: B12998559
M. Wt: 187.24 g/mol
InChI Key: NXOXTWPURLNTDZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with imidazole under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

4-(1H-Imidazol-1-yl)-N,N-dimethylaniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to various biological effects. The compound’s imidazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 4-(1H-Imidazol-1-yl)aniline
  • 4-(Trifluoromethyl)benzoic acid
  • 4-Aminobenzoic acid

Uniqueness

Compared to similar compounds, 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline is unique due to its dimethylamino group, which enhances its solubility and reactivity.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-imidazol-1-yl-N,N-dimethylaniline

InChI

InChI=1S/C11H13N3/c1-13(2)10-3-5-11(6-4-10)14-8-7-12-9-14/h3-9H,1-2H3

InChI Key

NXOXTWPURLNTDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

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